molecular formula C12H16N2O3S B5282393 ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate

ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate

Cat. No.: B5282393
M. Wt: 268.33 g/mol
InChI Key: INUJUXLKIAZEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an ethyl ester group, a cyclobutylcarbonyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated compound.

    Introduction of the Cyclobutylcarbonyl Group: This step involves the acylation of the isothiazole ring with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The isothiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutylcarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate

Uniqueness

Ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-(cyclobutanecarbonylamino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-17-12(16)9-7(2)14-18-11(9)13-10(15)8-5-4-6-8/h8H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUJUXLKIAZEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.